molecular formula C10H10ClF3N2 B12843257 2-Chloro-4-cyclopentyl-6-(trifluoromethyl)pyrimidine

2-Chloro-4-cyclopentyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B12843257
M. Wt: 250.65 g/mol
InChI Key: NBPONNBYDJZUSM-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopentyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative with the molecular formula C10H10ClF3N2 and a molecular weight of 250.65 g/mol This compound is characterized by the presence of a chlorine atom at the 2-position, a cyclopentyl group at the 4-position, and a trifluoromethyl group at the 6-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopentyl-6-(trifluoromethyl)pyrimidine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopentyl-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate, used to deprotonate the reactants and promote the reaction.

    Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF), which provide a suitable medium for the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-Chloro-4-cyclopentyl-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopentyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The chlorine atom and cyclopentyl group contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-cyclopentyl-6-(trifluoromethyl)pyrimidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyclopentyl group and chlorine atom contribute to its binding affinity and reactivity .

Properties

Molecular Formula

C10H10ClF3N2

Molecular Weight

250.65 g/mol

IUPAC Name

2-chloro-4-cyclopentyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C10H10ClF3N2/c11-9-15-7(6-3-1-2-4-6)5-8(16-9)10(12,13)14/h5-6H,1-4H2

InChI Key

NBPONNBYDJZUSM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=NC(=N2)Cl)C(F)(F)F

Origin of Product

United States

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